molecular formula C16H19NO4 B13907793 Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate

Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate

Cat. No.: B13907793
M. Wt: 292.34 g/mol
InChI Key: GCQVVLKDJOMDOY-VPYROQPTSA-N
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Description

Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its tert-butyl ester, formyl, methyl, and trideuteriomethoxy substituents on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted indole derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: .

    Tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate: .

    Tert-butyl 5-methoxy-1H-indole-1-carboxylate: .

Uniqueness

Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate is unique due to the presence of the trideuteriomethoxy group, which imparts distinct physicochemical properties and potential biological activities compared to its non-deuterated analogs.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

292.34 g/mol

IUPAC Name

tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate

InChI

InChI=1S/C16H19NO4/c1-10-8-13(20-5)12(9-18)11-6-7-17(14(10)11)15(19)21-16(2,3)4/h6-9H,1-5H3/i5D3

InChI Key

GCQVVLKDJOMDOY-VPYROQPTSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C2=C(C(=C1)C)N(C=C2)C(=O)OC(C)(C)C)C=O

Canonical SMILES

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)OC

Origin of Product

United States

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